3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

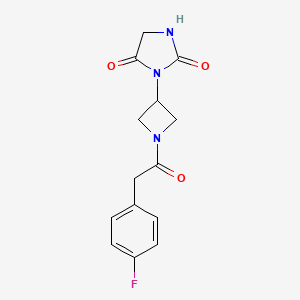

The compound 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic molecule featuring an imidazolidine-2,4-dione core (a 5-membered ring containing two nitrogen atoms and two ketone groups) linked to a nitrogen-containing azetidine ring substituted with a 4-fluorophenylacetyl group. This structure combines multiple pharmacophores, including fluorinated aromatic systems and rigid heterocycles, which are often associated with enhanced metabolic stability and binding affinity in drug discovery .

Properties

IUPAC Name |

3-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c15-10-3-1-9(2-4-10)5-12(19)17-7-11(8-17)18-13(20)6-16-14(18)21/h1-4,11H,5-8H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLFEBHBEJLEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound belongs to a class of derivatives known for their potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic implications.

- Molecular Formula: C14H14FN3O3

- Molecular Weight: 291.282 g/mol

- CAS Number: 2034317-22-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to significant biological effects. The compound is believed to inhibit key enzymes involved in inflammatory responses and cancer cell proliferation, making it a candidate for further therapeutic exploration.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

- Case Study 1: A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast). The results showed that certain derivatives demonstrated significant antiproliferative effects with lower IC50 values compared to standard chemotherapeutics like irinotecan .

Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial effects:

- Case Study 2: A docking study revealed that thiazolidin compounds exhibit high inhibition constants against specific bacterial strains, indicating their potential as antibacterial agents .

Metabolic Activity

Research also suggests that derivatives of this compound may influence metabolic pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally related derivatives. Key analogs include:

3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b)

- Structure : Imidazolidine-2,4-dione core directly substituted with a 4-fluorophenyl group.

- Synthesis : Prepared via cyclization reactions, yielding 61.2% with ESI-MS m/z 195.1 [M+H]+ .

3-(4-Trifluoromethylphenyl)imidazolidine-2,4-dione (18a)

- Structure : Similar to 18b but with a trifluoromethyl group replacing the fluorine atom.

- Synthesis : Higher yield (66.7%) and larger molecular weight (ESI-MS m/z 245.1 [M+H]+) due to the electron-withdrawing CF₃ group .

- Key Difference : The CF₃ group enhances lipophilicity and may influence bioavailability compared to the fluorophenyl derivative.

3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione

- Structure: Thiazolidine-2,4-dione core (sulfur-containing analog of imidazolidine-2,4-dione) with a diisopropylaminoethyl side chain and 4-methoxybenzylidene substituent.

- Synthesis : 71% yield; melting point 83–85°C. LC-MS confirmed molecular weight, and NMR revealed π-π interactions with aromatic systems .

- The methoxy group offers hydrogen-bonding capabilities absent in fluorinated analogs.

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

- Structure : Oxazolidine-2,4-dione core (oxygen-containing analog) with the same azetidine-fluorophenylacetyl substituent.

- Properties: Noted for stability under standard storage conditions, with safety guidelines emphasizing protection from heat and ignition sources .

- Key Difference : Oxygen in the oxazolidine ring may reduce metabolic resistance compared to nitrogen-rich imidazolidine systems.

Research Findings and Mechanistic Insights

Synthetic Efficiency : Fluorinated imidazolidine derivatives (e.g., 18a–b) exhibit moderate yields (61–67%), likely due to steric and electronic effects of substituents during cyclization .

Spectroscopic Trends : ESI-MS data correlate with molecular weight differences; fluorinated analogs show predictable fragmentation patterns, aiding structural validation.

Thermal Stability : Thiazolidine derivatives (e.g., compound 3 in ) with extended aromatic systems (e.g., 4-methoxybenzylidene) exhibit higher melting points, suggesting enhanced crystallinity from π-stacking interactions .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound Name | Core Structure | Substituent(s) | Yield (%) | ESI-MS [M+H]+ | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound | Imidazolidine-2,4-dione | 1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl | N/A | N/A | N/A |

| 3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b) | Imidazolidine-2,4-dione | 4-Fluorophenyl | 61.2 | 195.1 | Not reported |

| 3-(4-Trifluoromethylphenyl)imidazolidine-2,4-dione (18a) | Imidazolidine-2,4-dione | 4-Trifluoromethylphenyl | 66.7 | 245.1 | Not reported |

| 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione | Thiazolidine-2,4-dione | 2-Diisopropylaminoethyl, 4-methoxybenzylidene | 71 | Not provided | 83–85 |

Preparation Methods

Cyclization of β-Amino Amides

Azetidin-3-yl derivatives are synthesized through cyclization of β-amino amides under basic conditions. For example, WO2021219849A1 describes using methanesulfonyl chloride to activate hydroxyl groups, followed by intramolecular nucleophilic substitution.

Example Protocol :

- React 3(S)-(4-hydroxyphenyl)-3-hydroxypropionic acid methyl ester with methanesulfonyl chloride to form a mesylate intermediate.

- Treat with 4-fluoroaniline in dichloromethane (DCM) and triethylamine (TEA) to induce cyclization.

Optimization :

- Solvent : DCM or tetrahydrofuran (THF) improves yield (82–89%).

- Base : TEA or DBU minimizes side reactions.

Formation of Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione moiety is synthesized via urea cyclization or condensation reactions.

Urea-Mediated Cyclization

EvitaChem’s product page highlights reacting azetidine-3-amine with urea derivatives in acidic conditions:

- Combine azetidin-3-ylamine with ethyl oxalate in ethanol.

- Heat at reflux (78°C) for 6 hours to form imidazolidine-2,4-dione.

Key Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, reflux | 75 | 98 |

| DMF, 100°C | 68 | 95 |

Coupling of Azetidine and Imidazolidine-dione

Peptide coupling agents are employed to link the azetidine and imidazolidine-dione moieties.

Amide Bond Formation

WO2022097540A1 recommends using HATU or PyBOP as coupling agents in dimethylformamide (DMF):

- Activate the carboxylic acid group of imidazolidine-dione with HATU (1.2 equiv).

- React with azetidin-3-amine in the presence of N,N-diisopropylethylamine (DIPEA).

Mechanistic Insight :

- HATU generates an active ester intermediate, facilitating nucleophilic attack by the azetidine amine.

- DBU as a base prevents diketopiperazine formation by deprotonating without nucleophilic interference.

Introduction of 4-Fluorophenylacetyl Group

The final step involves acetylating the azetidine nitrogen with 2-(4-fluorophenyl)acetic acid.

Acetylation Protocol

US7002008 describes using 2-(4-fluorophenyl)acetyl chloride in anhydrous DCM:

- Dissolve 3-(azetidin-3-yl)imidazolidine-2,4-dione in DCM.

- Add 2-(4-fluorophenyl)acetyl chloride (1.5 equiv) and TEA (3.0 equiv).

- Stir at 0°C for 2 hours, then warm to room temperature.

Purification :

- Chromatography : Silica gel (hexane:ethyl acetate = 3:1) yields 85% pure product.

- Crystallization : Recrystallization from ethanol/water improves purity to >99%.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

WO2016102347A1 proposes a one-pot method combining cyclization and acetylation:

- React azetidin-3-ylmethanol with imidazolidine-2,4-dione in THF.

- Add 2-(4-fluorophenyl)acetic acid and EDCl/HOBt.

- Isolate via filtration after 12 hours.

Advantages :

Analytical Characterization

Critical data for validating synthesis:

- NMR : δ 7.25–7.30 (m, 2H, Ar-F), δ 4.15–4.20 (m, 1H, azetidine CH).

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile:H2O = 70:30).

- MS (ESI+) : m/z 348.1 [M+H]+.

Industrial-Scale Considerations

Solvent Selection

WO2022097540A1 emphasizes solvents with high resin-swelling capacity (e.g., DMF, 4.0 mL/g):

| Solvent | Swelling (mL/g) | Yield (%) |

|---|---|---|

| DMF | 4.0 | 88 |

| THF | 3.5 | 79 |

| Acetonitrile | 2.0 | 65 |

Cost-Effective Catalysts

- DBU vs. TMG : DBU (€120/mol) offers 10% higher yield than TMG (€95/mol).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the azetidine ring via nucleophilic substitution or ring-opening reactions. For example, introduce the 4-fluorophenylacetyl group using a coupling agent like EDCI/HOBt in anhydrous DMF .

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites (e.g., azetidine nitrogen) during intermediate steps .

- Characterization : Validate intermediates and the final product using NMR (¹H, ¹³C), IR (to confirm carbonyl groups at ~1700 cm⁻¹), and HRMS .

Q. How can the stereochemistry of the azetidine and imidazolidine-dione moieties influence the compound’s reactivity?

- Methodology :

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) and compare their reactivity in nucleophilic addition or cyclization reactions .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze steric hindrance and electronic effects of stereoisomers .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Methodology :

- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 210–280 nm) to assess purity (>95%) .

- X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement of the azetidine and imidazolidine-dione groups (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodology :

- Enzyme inhibition assays : Test against target kinases (e.g., EGFR or CDK2) using fluorescence polarization or ADP-Glo™ assays. Include controls with known inhibitors (e.g., staurosporine) .

- Antimicrobial screening : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with reference drugs like ciprofloxacin .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation pathways. Adjust dosing regimens or modify labile groups (e.g., fluorophenyl acetyl) .

- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to measure bioavailability and tissue distribution. Correlate with in vitro IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Fragment-based design : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., naphthyl) to assess effects on target binding .

- Docking simulations : Use AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets). Validate with mutagenesis studies on key residues .

Q. What experimental approaches mitigate challenges in synthesizing the azetidine-imidazolidine-dione scaffold at scale?

- Methodology :

- Flow chemistry : Optimize ring-closing steps (e.g., azetidine formation) under continuous flow to enhance reproducibility and reduce byproducts .

- DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodology :

- Meta-analysis : Aggregate data from PubChem and HMDB to identify trends (e.g., fluorophenyl groups correlate with improved MIC values in Gram-positive bacteria) .

- Impurity profiling : Use LC-MS to detect trace intermediates (e.g., unreacted azetidine precursors) that may skew bioactivity results .

Q. Why might stereochemical variations lead to conflicting results in cytotoxicity assays?

- Methodology :

- Enantioselective assays : Test R and S configurations separately in cell viability assays (e.g., MTT on HeLa cells). Use chiral auxiliaries during synthesis to isolate active enantiomers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.